
3-(Chloromethyl)-5-(difluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethyl)-5-(difluoromethyl)pyridine is a heterocyclic organic compound that features both chloromethyl and difluoromethyl functional groups attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-(difluoromethyl)pyridine typically involves the introduction of chloromethyl and difluoromethyl groups onto a pyridine ring. One common method involves the chloromethylation of 5-(difluoromethyl)pyridine using formaldehyde and hydrochloric acid under acidic conditions. Another approach is the difluoromethylation of 3-(chloromethyl)pyridine using difluoromethylating agents such as difluoromethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation and difluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
3-(Chloromethyl)-5-(difluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the difluoromethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Amino, thio, or alkoxy derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl derivatives.
科学研究应用
3-(Chloromethyl)-5-(difluoromethyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
作用机制
The mechanism of action of 3-(Chloromethyl)-5-(difluoromethyl)pyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the difluoromethyl group can enhance the compound’s metabolic stability and lipophilicity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- 3-(Chloromethyl)pyridine
- 5-(Difluoromethyl)pyridine
- 3-(Trifluoromethyl)pyridine
Uniqueness
3-(Chloromethyl)-5-(difluoromethyl)pyridine is unique due to the presence of both chloromethyl and difluoromethyl groups on the same pyridine ring. This dual functionality imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C7H6ClF2N |
|---|---|
分子量 |
177.58 g/mol |
IUPAC 名称 |
3-(chloromethyl)-5-(difluoromethyl)pyridine |
InChI |
InChI=1S/C7H6ClF2N/c8-2-5-1-6(7(9)10)4-11-3-5/h1,3-4,7H,2H2 |
InChI 键 |
UESDPHVYCYKSKH-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC=C1C(F)F)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


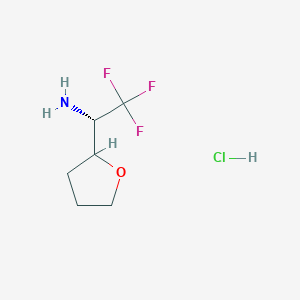

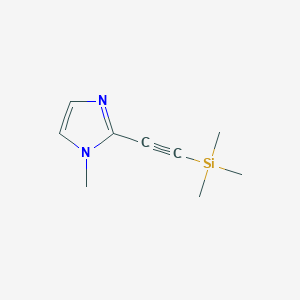
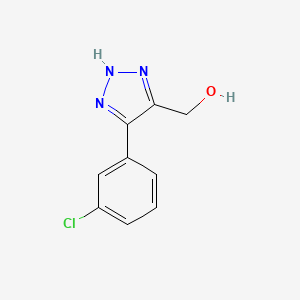
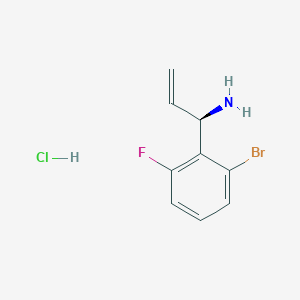
![2,5-Dibromo-6-methylbenzo[d]thiazole](/img/structure/B13036507.png)
![Exo-3-amino-[3.3.1]nonane](/img/structure/B13036515.png)
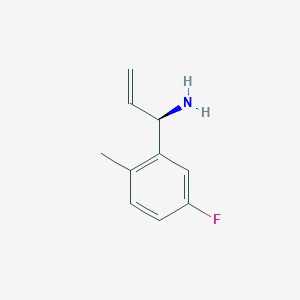
![6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13036527.png)
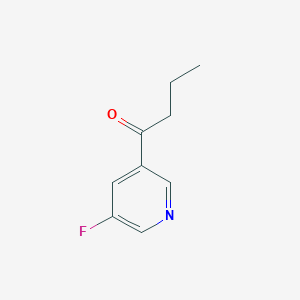
![3-Methylthieno[2,3-c]pyridine-7-carboxylicacid](/img/structure/B13036531.png)
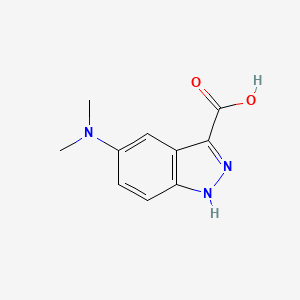
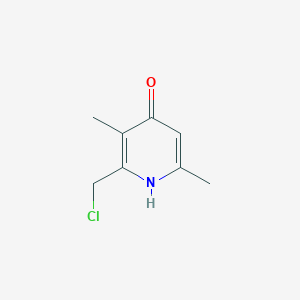
![(1R)[4-(Difluoromethyl)phenyl]cyclopropylmethylamine](/img/structure/B13036562.png)
